4-[(E)-({[3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid
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Overview
Description
4-[(E)-({[3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid is a complex organic compound with a unique structure that includes a thienyl group, a pyrazole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({[3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the thienyl group. The final step involves the formation of the hydrazono linkage and the benzoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({[3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to form carboxylic acids.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various electrophiles or nucleophiles under controlled temperature and pH.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
4-[(E)-({[3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-({[3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds like 4-methylbenzoic acid and 4-nitrobenzoic acid share structural similarities.
Pyrazole Derivatives: Compounds such as 3-(2-thienyl)-1H-pyrazole have similar core structures.
Uniqueness
What sets 4-[(E)-({[3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C16H12N4O3S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[(E)-[(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C16H12N4O3S/c21-15(13-8-12(18-19-13)14-2-1-7-24-14)20-17-9-10-3-5-11(6-4-10)16(22)23/h1-9H,(H,18,19)(H,20,21)(H,22,23)/b17-9+ |
InChI Key |
MODJLDYPIMHSEF-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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